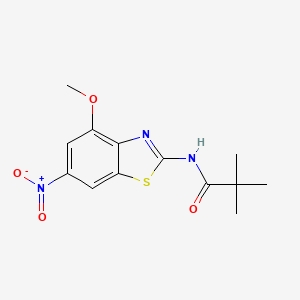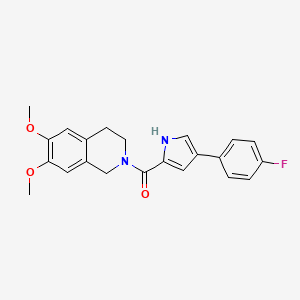
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a synthetic organic compound that combines structural elements from isoquinolines and pyrroles. Its unique molecular configuration makes it an interesting target for various scientific investigations, including medicinal chemistry and pharmacology.
准备方法
Synthetic routes and reaction conditions: The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves multi-step processes including the formation of the isoquinoline and pyrrole moieties, followed by their coupling through methanone linkage. Key steps include:
Formation of the isoquinoline: : The synthesis begins with the preparation of the dimethoxy-substituted isoquinoline using classic organic reactions such as the Pictet–Spengler reaction.
Pyrrole formation: : Separately, the pyrrole ring is synthesized, typically involving Paal-Knorr synthesis.
Coupling reaction: : Finally, the isoquinoline and pyrrole derivatives are coupled using a suitable methanone reagent under controlled conditions, often using a base catalyst in an anhydrous environment.
Industrial production methods: Scaling up this synthesis for industrial production would involve optimizing reaction conditions for yield and purity, as well as implementing robust purification steps such as recrystallization and chromatography.
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, potentially yielding quinones.
Reduction: Reduction reactions may target the carbonyl group in the methanone linkage, converting it to an alcohol.
Common reagents and conditions used in these reactions:
Oxidation: Reagents like KMnO₄ or CrO₃.
Reduction: LiAlH₄ or NaBH₄ under anhydrous conditions.
Substitution: Halogenation or nitration reagents under acidic conditions.
Major products formed from these reactions:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and fully reduced compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone has applications across multiple fields:
Chemistry: Used as a precursor for synthesizing more complex molecular structures.
Biology: Investigated for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Explored for its pharmacological properties, potentially acting as an analgesic or an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
Comparison with other similar compounds: Compared to other isoquinoline or pyrrole derivatives, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone shows distinct properties due to its combined structural motifs:
Isoquinoline derivatives: These typically exhibit different pharmacological profiles, often related to their influence on neurotransmitter systems.
Pyrrole derivatives:
相似化合物的比较
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-phenyl-1H-pyrrol-2-yl)methanone
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-chlorophenyl)-1H-pyrrol-2-yl)methanone
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(4-bromophenyl)-1H-pyrrol-2-yl)methanone
Each of these analogs offers subtle variations in chemical reactivity and biological activity, providing a wide scope for scientific exploration.
属性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-27-20-10-15-7-8-25(13-17(15)11-21(20)28-2)22(26)19-9-16(12-24-19)14-3-5-18(23)6-4-14/h3-6,9-12,24H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKLCUOUTUYGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2717876.png)
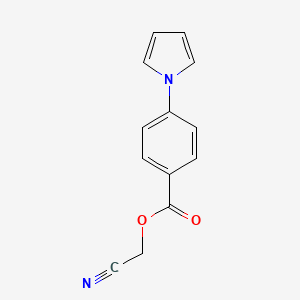
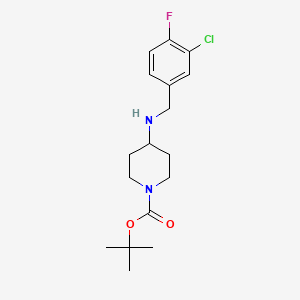
![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)phenyl acetate](/img/structure/B2717882.png)
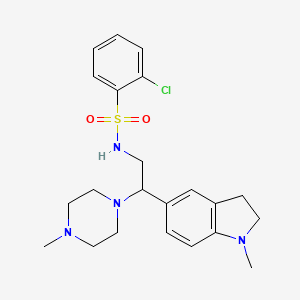
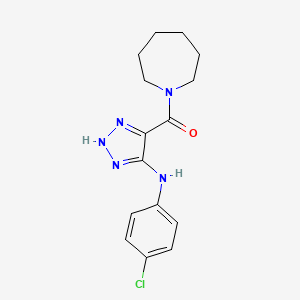
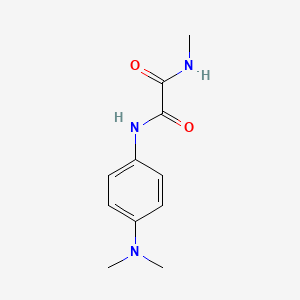
![(2E,5Z)-5-(2-oxoindolin-3-ylidene)-2-((E)-((1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazono)thiazolidin-4-one](/img/structure/B2717890.png)
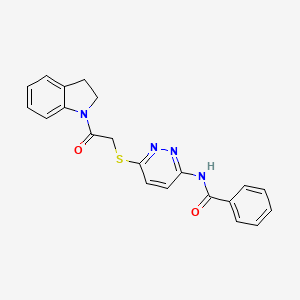
![3-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2717892.png)
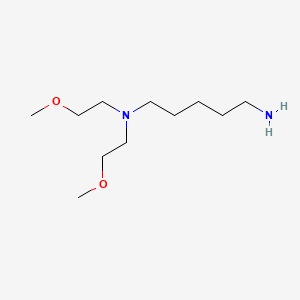
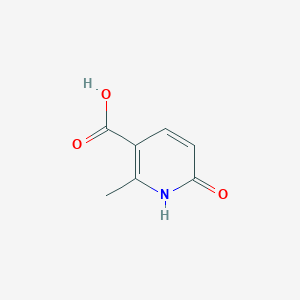
![methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B2717897.png)
